molecular formula C19H18N2O6 B11059022 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole

Cat. No.: B11059022
M. Wt: 370.4 g/mol
InChI Key: ZUDXYESPCZAZDQ-UHFFFAOYSA-N
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Description

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions may include:

    Solvent: Common solvents include ethanol, methanol, or acetonitrile.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.

    Catalyst: Catalysts such as sulfuric acid or phosphoric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Agriculture: It could be used as a pesticide or herbicide due to its potential bioactivity.

    Materials Science: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methylbenzyl)-1,2,4-oxadiazole
  • 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-chlorobenzyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other similar compounds. For example, the presence of methoxy groups may enhance its solubility or bioavailability.

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H18N2O6/c1-22-12-6-4-11(5-7-12)8-15-20-19(27-21-15)13-9-14(23-2)17-18(16(13)24-3)26-10-25-17/h4-7,9H,8,10H2,1-3H3

InChI Key

ZUDXYESPCZAZDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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